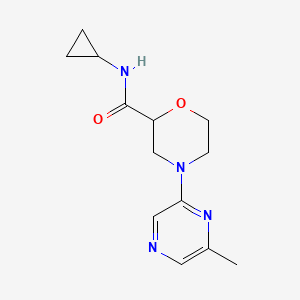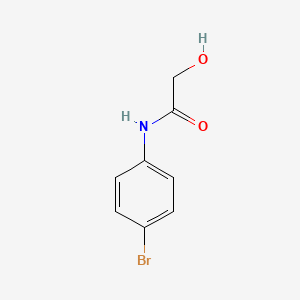![molecular formula C19H23Cl2N5O B12265744 4-(2-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12265744.png)
4-(2-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with piperazine to form 4-[(3,4-dichlorophenyl)methyl]piperazine.
Pyrimidine Ring Formation: The piperazine intermediate is then reacted with 2-chloropyrimidine under basic conditions to form the pyrimidine derivative.
Morpholine Addition: Finally, the pyrimidine derivative is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Oxidation and Reduction: The piperazine and morpholine rings can participate in oxidation and reduction reactions, potentially altering the pharmacological properties of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholine or piperazine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups on the piperazine and morpholine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of similar compounds.
Medicine
Medicinally, 4-(2-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{4-[(2,3-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- 4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Uniqueness
The uniqueness of 4-(2-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine lies in its specific substitution pattern, which can significantly influence its pharmacological properties. The presence of the 3,4-dichlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H23Cl2N5O |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H23Cl2N5O/c20-16-2-1-15(13-17(16)21)14-24-5-7-26(8-6-24)19-22-4-3-18(23-19)25-9-11-27-12-10-25/h1-4,13H,5-12,14H2 |
InChI Key |
QPOOCQYFSNSWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=CC(=N3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265663.png)
![N,5-dimethyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265668.png)
![1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12265676.png)
![4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B12265684.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12265702.png)
![3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12265706.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265709.png)
![12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12265711.png)
![9-methyl-6-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12265714.png)


![4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12265737.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12265748.png)
![4-Cyclobutyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12265752.png)
